5-chloro-1H-indole-2-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClFNO2S |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
5-chloro-1H-indole-2-sulfonyl fluoride |
InChI |
InChI=1S/C8H5ClFNO2S/c9-6-1-2-7-5(3-6)4-8(11-7)14(10,12)13/h1-4,11H |
InChI Key |
VOPGRNWXCFERTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)S(=O)(=O)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 1h Indole 2 Sulfonyl Fluoride
Nucleophilic Substitution Reactions Involving the Sulfonyl Fluoride (B91410) Group
The sulfur(VI) fluoride group is a unique electrophilic hub. While the sulfur-fluorine bond is thermodynamically strong, making sulfonyl fluorides generally more stable and resistant to hydrolysis compared to their sulfonyl chloride counterparts, they readily undergo nucleophilic substitution under appropriate conditions. theballlab.comnih.gov This balance of stability and reactivity is central to their utility in synthesis. theballlab.comrsc.org
The sulfonyl fluoride moiety of 5-chloro-1H-indole-2-sulfonyl fluoride is an excellent electrophile for reactions with various nucleophiles, leading to the formation of sulfonamides and sulfonates, which are prevalent motifs in pharmaceuticals. theballlab.comucl.ac.uk
Sulfonamides: The reaction with primary or secondary amines yields the corresponding sulfonamides. While this transformation can sometimes be sluggish, it can be facilitated by Lewis acid catalysis. For instance, calcium triflimide [Ca(NTf2)2] has been shown to activate a wide array of aryl- and alkylsulfonyl fluorides for reaction with diverse amines, producing sulfonamides in good to excellent yields. theballlab.comnih.gov This method is notable for its mild conditions and broad scope, accommodating various electronic and steric properties of both coupling partners. theballlab.comnih.gov In the absence of a catalyst, the reaction of electron-deficient sulfonyl fluorides may proceed, but activation is generally required for electron-rich or neutral systems. nih.gov
Sulfonates: Similarly, reaction with alcohols or phenols produces sulfonate esters. This transformation is a cornerstone of SuFEx chemistry (see section 3.1.2) and can be promoted by organic bases. nih.gov The reaction typically involves the deprotonation of the alcohol or phenol, followed by nucleophilic attack on the sulfur center of the sulfonyl fluoride, displacing the fluoride ion.
Below is a table representing typical nucleophilic substitution reactions at the sulfonyl fluoride group.
| Reactant 1 | Nucleophile | Product Class | Catalyst/Conditions |
| This compound | Primary/Secondary Amine (R¹R²NH) | Sulfonamide | Ca(NTf2)2, tert-amyl alcohol, 60 °C |
| This compound | Alcohol/Phenol (R-OH) | Sulfonate | Organic Base (e.g., BTMG), MeCN |
The concept of Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by K. Barry Sharpless, has emerged as a next-generation click chemistry reaction. rsc.orgeurekalert.org Sulfonyl fluorides are central to SuFEx due to their aforementioned balance of stability and reactivity. eurekalert.org The S-F bond is robust under many conditions but can be selectively activated to react with nucleophiles, forming strong covalent S-O or S-N linkages. nih.goveurekalert.org
The this compound molecule is an ideal candidate for use as a "SuFExable hub." The sulfonyl fluoride group can act as a connective handle, allowing the indole (B1671886) scaffold to be reliably and efficiently linked to a wide variety of other molecules, such as biomolecules or synthetic polymers. uva.nl This modular approach is highly valuable for creating libraries of complex molecules for applications in drug discovery and materials science. nih.gov The operational simplicity, high efficiency, and broad functional group tolerance make SuFEx a powerful tool for late-stage functionalization. enamine.net
Reactivity of the Indole Heterocycle in this compound
The indole ring is an electron-rich heterocycle that readily participates in various reactions, most notably electrophilic aromatic substitution. The substitution pattern of this compound, with a halogen at C5 and a strong electron-withdrawing group at C2, significantly influences its reactivity.
Indoles typically undergo electrophilic aromatic substitution (EAS) at the C3 position due to the high electron density at this site and the ability to form a stable cationic intermediate without disrupting the aromaticity of the benzene (B151609) ring. nih.govuci.edu However, in this compound, the C2 and C5 positions are substituted.
Influence of the 5-Chloro Group: The chlorine atom at C5 is also deactivating due to its inductive effect but is an ortho-, para- director because of its lone pairs. It would therefore direct incoming electrophiles to the C4 and C6 positions of the indole ring.
Given these competing effects, electrophilic substitution would likely occur preferentially on the benzene portion of the heterocycle at the C4 or C6 positions. The C3 position, while typically the most reactive site in unsubstituted indoles, is adjacent to the strongly deactivating -SO2F group, which would disfavor substitution at that site.
The table below summarizes the expected outcomes for common electrophilic aromatic substitution reactions.
| Reaction | Electrophile Source | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and 6-Nitro-5-chloro-1H-indole-2-sulfonyl fluoride |
| Halogenation | Br₂ / FeBr₃ | 4-Bromo- and 6-Bromo-5-chloro-1H-indole-2-sulfonyl fluoride |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and -6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl- and 6-Acyl-5-chloro-1H-indole-2-sulfonyl fluoride |
The chlorine atom at the C5 position serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The sulfonyl fluoride group is generally stable under these conditions and would not interfere with the reaction at the C5 position. This allows for the selective modification of the indole core, introducing a wide range of aryl, heteroaryl, alkyl, or amino groups. For instance, a palladium-catalyzed Suzuki coupling with a boronic acid could be used to introduce a new aryl substituent at the C5 position. uzh.chresearchgate.net
Radical Chemistry and Photoredox Catalysis in the Transformations of Sulfonyl Fluorides
Recent advances in synthetic chemistry have highlighted the utility of sulfonyl fluorides in radical-based transformations, often enabled by photoredox catalysis. rsc.orgacs.org These methods provide novel pathways for the synthesis and functionalization of sulfonyl fluoride-containing molecules under mild conditions. nih.govnih.gov
Direct fluorosulfonylation involving fluorosulfonyl radicals (•SO2F) has emerged as an efficient method for producing sulfonyl fluorides. rsc.orgrsc.org These radicals can be generated from various precursors and participate in reactions with alkenes and alkynes. nih.govspringernature.com Photoredox catalysis, using visible light to initiate single-electron transfer (SET) processes, is a key enabler for these transformations, allowing for the generation of radicals under gentle conditions. chemrxiv.orgresearchgate.net While direct studies on this compound are not prevalent, the general principles suggest that such methodologies could be applied to its synthesis or its use in further radical-mediated reactions. For example, photoredox-catalyzed methods could potentially be used for the late-stage introduction of the sulfonyl fluoride group onto a pre-existing 5-chloro-indole scaffold. nih.gov
Computational and Quantum Chemical Studies on the Reaction Mechanisms of this compound
As of the current body of scientific literature, specific computational and quantum chemical studies focusing exclusively on the reaction mechanisms of this compound have not been extensively reported. However, the reactivity of the broader class of sulfonyl fluorides has been the subject of theoretical investigations, providing insights that are likely applicable to the title compound.
Computational studies on analogous aryl sulfonyl fluorides often employ Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and analyze transition state geometries. These studies are crucial for understanding the factors that govern the reactivity of the sulfonyl fluoride group (-SO₂F), a versatile functional group in organic synthesis and chemical biology.
The reactivity of sulfonyl fluorides is centered around the electrophilic nature of the sulfur atom, which is susceptible to nucleophilic attack. Quantum chemical calculations can quantify the partial positive charge on the sulfur atom and the LUMO (Lowest Unoccupied Molecular Orbital) energy, both of which are indicators of electrophilicity. For a molecule like this compound, the electronic properties of the indole ring, substituted with a chloro group at the 5-position, would be expected to modulate the reactivity of the sulfonyl fluoride moiety.
Mechanistic investigations of reactions involving sulfonyl fluorides, such as nucleophilic substitution or their use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, often involve the calculation of potential energy surfaces for proposed reaction pathways. These calculations help to elucidate the step-by-step process of bond formation and cleavage. For instance, in a reaction with a nucleophile, computational models can predict whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a pentacoordinate sulfur intermediate.
While specific data tables for this compound are not available due to the lack of dedicated studies, a hypothetical table based on typical computational outputs for a related aryl sulfonyl fluoride is presented below to illustrate the type of data generated in such research.
Table 1: Hypothetical Calculated Parameters for an Aryl Sulfonyl Fluoride
| Parameter | Value | Method/Basis Set |
| Ground State Energy | -X Hartrees | B3LYP/6-311+G(d,p) |
| Dipole Moment | Y Debye | B3LYP/6-311+G(d,p) |
| Mulliken Charge on S | +Z | B3LYP/6-311+G(d,p) |
| Mulliken Charge on F | -W | B3LYP/6-311+G(d,p) |
| HOMO Energy | -A eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -B eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | C eV | B3LYP/6-311+G(d,p) |
Further computational studies could also explore the vibrational frequencies of the molecule to confirm the nature of stationary points on the potential energy surface (i.e., minima corresponding to reactants and products, and first-order saddle points corresponding to transition states). The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
Derivatization Strategies and Molecular Design Based on the 5 Chloro 1h Indole 2 Sulfonyl Fluoride Scaffold
Systematic Modification of the Indole (B1671886) Nitrogen (N1) in 5-chloro-1H-indole-2-sulfonyl fluoride (B91410) Derivatives
The indole nitrogen (N1) of the 5-chloro-1H-indole-2-sulfonyl fluoride scaffold presents a key position for structural modification to modulate the physicochemical and pharmacological properties of its derivatives. The slightly acidic nature of the N-H bond in the indole ring allows for its functionalization under various reaction conditions. nih.gov Strategies such as N-alkylation and N-arylation are commonly employed to introduce a wide range of substituents at this position, thereby influencing the compound's polarity, solubility, and ability to form hydrogen bonds.
N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a base. ionike.comorganic-chemistry.org For instance, reaction with benzylic alcohols in the presence of an iron(II) chloride catalyst provides an environmentally benign route to N-benzylated sulfonamides. ionike.com These modifications can introduce lipophilic groups that may enhance membrane permeability or introduce functional groups for further derivatization.
N-arylation of the indole nitrogen introduces aromatic moieties, which can participate in π-stacking interactions with aromatic residues in a protein's binding pocket. Transition-metal-free methods, utilizing o-silylaryl triflates in the presence of cesium fluoride, have been developed for the N-arylation of sulfonamides under mild conditions, tolerating a variety of functional groups. nih.govorganic-chemistry.org Copper-catalyzed Chan-Evans-Lam cross-coupling reactions with arylboronic acids also provide a versatile route to N-arylated products. rsc.org The choice of the aryl group can significantly impact the electronic properties and conformational flexibility of the final compound.
The introduction of different substituents at the N1 position can lead to significant changes in biological activity. For example, in a series of indole derivatives targeting respiratory syncytial virus (RSV) fusion, modifications at the N1 position with various benzyl (B1604629) groups, some containing fluorine substitutions, led to variations in antiviral potency, highlighting the importance of this position in establishing key interactions with the biological target. researchgate.net
| General Reaction | Reagents and Conditions | Purpose of Modification | Potential Impact |
|---|---|---|---|
| N-Alkylation | Alkyl halides, alcohols with base or catalyst (e.g., FeCl2) | Introduce aliphatic chains or functionalized alkyl groups. | Modulate lipophilicity, solubility, and steric bulk. |
| N-Arylation | o-Silylaryl triflates with CsF; Arylboronic acids with Cu catalyst | Introduce aromatic or heteroaromatic rings. | Enable π-stacking interactions, alter electronic properties. |
Introduction of Diverse Chemical Functionalities at the Indole C3 Position
The C3 position of the indole nucleus is highly susceptible to electrophilic substitution, making it a prime site for the introduction of diverse chemical functionalities. nih.gov This reactivity allows for the strategic placement of various groups to probe interactions with specific regions of a target protein's binding site.
Common electrophilic substitution reactions at the C3 position include:
Mannich Reaction: This reaction introduces aminomethyl groups by reacting the indole with formaldehyde (B43269) and a secondary amine. These basic side chains can form salt bridges with acidic residues in the target protein, enhancing binding affinity.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position using a Vilsmeier reagent (e.g., from DMF and POCl₃). organic-chemistry.orgyoutube.com The resulting aldehyde can then serve as a versatile synthetic handle for further elaboration into a variety of functional groups, such as oximes, imines, or can be used in reductive amination reactions.
Friedel-Crafts Acylation: This allows for the introduction of acyl groups, which can act as hydrogen bond acceptors.
Michael Addition: The C3 position can also participate as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, enabling the introduction of more complex side chains.
These modifications at the C3 position are crucial for optimizing the biological activity of this compound derivatives. For instance, in a series of 5-chloro-indole-2-carboxylate derivatives, the introduction of various substituted aminomethyl groups at the C3 position via the Mannich reaction was explored to enhance their antiproliferative activity against cancer cell lines. mdpi.com The nature of the substituent on the amino group was found to be critical for the observed biological effects.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies focus on elucidating the impact of modifications at the N1 and C3 positions, as well as substitutions on the indole ring, on their interaction with biological targets.
The in vitro evaluation of analogs of this compound against specific biological targets, such as kinases or proteases, provides valuable data on their binding affinity and inhibitory potency. These studies reveal how subtle changes in the molecular structure can lead to significant differences in activity.
For example, in the development of kinase inhibitors, the 5-chloro substituent on the indole ring is often crucial for potent activity, likely by occupying a specific hydrophobic pocket in the ATP-binding site. nih.govnih.gov Modifications at the N1 position with different alkyl or aryl groups can influence the orientation of the molecule within the binding site, thereby affecting key hydrogen bonding interactions. Similarly, the introduction of various side chains at the C3 position can be used to target solvent-exposed regions or to form additional interactions that enhance binding affinity.
The following interactive table illustrates a hypothetical SAR for a series of this compound analogs targeting a generic kinase, based on trends observed in related indole-based inhibitors.
| Compound | N1-Substituent (R1) | C3-Substituent (R2) | Kinase Inhibition IC₅₀ (nM) |
|---|---|---|---|
| 1 | -H | -H | 500 |
| 2 | -CH₃ | -H | 250 |
| 3 | -CH₂Ph | -H | 100 |
| 4 | -H | -CHO | 400 |
| 5 | -H | -CH₂N(CH₃)₂ | 150 |
| 6 | -CH₂Ph | -CH₂N(CH₃)₂ | 25 |
This table presents representative data for analogous series to illustrate SAR principles.
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For indole sulfonyl fluoride scaffolds, key pharmacophoric features often include:
Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group.
Hydrogen Bond Donors: The indole N-H group (if unsubstituted).
Aromatic/Hydrophobic Regions: The indole ring system and any aryl substituents.
Halogen Bonding: The chlorine atom at the C5 position can form favorable halogen bonds.
Ligand efficiency (LE) is a metric used to assess the binding potency of a compound in relation to its size (number of heavy atoms). wikipedia.orgcreative-biolabs.com It is a valuable tool in lead optimization, as it helps to identify compounds that have a favorable balance of potency and size, avoiding the unnecessary addition of molecular weight. The formula for Ligand Efficiency is:
LE = (1.37 * pIC₅₀) / N
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and N is the number of non-hydrogen atoms. Higher LE values are generally desirable.
For example, for compound 6 in the table above, with an IC₅₀ of 25 nM (pIC₅₀ = 7.6) and assuming approximately 25 heavy atoms, the LE would be:
LE = (1.37 * 7.6) / 25 ≈ 0.42
This indicates a highly efficient binder.
Diversity-Oriented Synthesis and Combinatorial Library Generation from this compound
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material, enabling the exploration of a broad chemical space. rsc.orgcam.ac.uk The this compound scaffold is an excellent starting point for DOS due to the presence of multiple reactive sites (N1, C3, and the sulfonyl fluoride group).
A combinatorial library of derivatives can be generated by systematically combining different building blocks at the N1 and C3 positions. For example, a library could be synthesized by reacting a set of N1-functionalized indole intermediates with a diverse collection of aldehydes and amines in a multi-component reaction to introduce various side chains at the C3 position. This approach allows for the rapid generation of a large number of compounds for high-throughput screening. nih.govacs.org
The synthetic strategies for modifying the N1 and C3 positions, as discussed in sections 4.1 and 4.2, form the foundation for building such combinatorial libraries. By employing parallel synthesis techniques, a wide array of analogs can be produced, each with unique structural features designed to probe different aspects of the target's binding site. This systematic exploration of chemical diversity is a powerful strategy for the discovery of novel and potent drug candidates.
Molecular Interactions and Biochemical Pathway Modulation by 5 Chloro 1h Indole 2 Sulfonyl Fluoride Derivatives in Vitro Studies
Studies on Enzyme Inhibition Mechanisms by Sulfonyl Fluoride-Containing Indoles
The sulfonyl fluoride (B91410) group is a key feature of these indole (B1671886) derivatives, acting as a latent electrophile that can engage in specific interactions with enzyme active sites. This functionality allows for both covalent and non-covalent modes of inhibition, providing a versatile approach to enzyme modulation.
Covalent Inhibition Strategies of Target Proteins
The sulfonyl fluoride moiety is an effective "warhead" for targeted covalent inhibition. nih.gov Unlike more reactive electrophiles, sulfonyl fluorides exhibit a balance of stability in aqueous environments and sufficient reactivity to form covalent bonds with nucleophilic amino acid residues within a protein's binding pocket. rsc.org This targeted reactivity is often proximity-driven, meaning the covalent bond formation is favored when the molecule is bound to the target protein, thus minimizing off-target effects.
Sulfonyl fluorides can react with a variety of nucleophilic residues, not just the commonly targeted cysteine. In vitro studies have demonstrated that sulfonyl fluoride-containing probes can covalently modify serine, threonine, lysine (B10760008), tyrosine, and histidine residues. nih.gov This broad reactivity expands the scope of potential protein targets. For instance, peptidic sulfonyl fluorides have been shown to selectively block the catalytic β5 subunit of the immunoproteasome through a novel reaction mechanism involving irreversible crosslinking of the active site. researchgate.net
While direct studies on 5-chloro-1H-indole-2-sulfonyl fluoride are limited, research on analogous structures provides insight into their potential as covalent inhibitors. For example, derivatives of 5-chloro-indole-2-carboxylate have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, key targets in cancer therapy. Although these studies focused on non-covalent interactions of the carboxylate group, the substitution of this group with a sulfonyl fluoride would introduce the potential for covalent bond formation with key nucleophilic residues in the kinase domain, such as a conserved lysine residue. The general mechanism involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage.
Non-Covalent Binding Modes and Allosteric Modulation Studies
Beyond covalent interactions, indole derivatives are well-known for their ability to engage in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions are crucial for the initial binding and proper orientation of the inhibitor within the active or allosteric site.
Molecular docking studies of 5-chloro-indole-2-carboxylate derivatives within the active sites of EGFR and BRAF have highlighted key non-covalent interactions. The 5-chloro-indole moiety has been observed to stack between hydrophobic residues, while the chloro substituent can form halogen bonds. The functional group at the 2-position is critical for interactions with key amino acids that can determine potency and selectivity.
Indole-based compounds have also been identified as effective allosteric modulators. rsc.org Allosteric modulators bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity. This can offer advantages over traditional active site inhibitors, such as greater specificity and a reduced likelihood of disrupting the binding of endogenous ligands. For example, indole-fused compounds have shown potent activities in allosteric modulation, presenting opportunities for the development of novel therapeutics with potentially fewer side effects. rsc.org
Receptor Binding Assays and Ligand-Target Interactions of this compound Analogs
For instance, novel 1,7-annelated indole derivatives have demonstrated high affinity for 5-HT3 receptors, with Ki values in the nanomolar range. nih.gov Similarly, a series of indole-based ligands derived from siramesine (B1662463) showed high to moderate affinity and selectivity for σ2 receptors. rsc.org These studies underscore the versatility of the indole scaffold in targeting diverse receptor types.
The chloro-substitution at the 5-position can significantly influence binding affinity and selectivity. In the context of 5-chloro-indole-2-carboxylate derivatives targeting EGFR, the chlorine atom has been shown to form a halogen bond with a key cysteine residue at the gate of the binding site. The replacement of the carboxylate with a sulfonyl fluoride could potentially alter the binding mode and affinity, possibly introducing a covalent interaction with a nearby nucleophilic residue.
Application as Molecular Probes and Chemical Tools in Biological Systems
The unique properties of sulfonyl fluorides make them excellent tools for chemical biology. rsc.org Their stability and selective reactivity allow for the development of molecular probes to identify and validate protein targets, map enzyme binding sites, and study protein-protein interactions. rsc.org
Sulfonyl fluoride-containing probes can be designed with reporter tags, such as alkynes or fluorophores, to enable the detection and identification of their protein targets in complex biological samples. For example, an alkyne-tagged probe bearing a sulfonyl fluoride warhead was successfully used to capture its target protein from a complex proteome. researchgate.net This approach, often referred to as activity-based protein profiling (ABPP), is a powerful method for target discovery and validation.
Indole-based structures have also been utilized in the development of imaging agents. For instance, indole analogues containing a fluorine group have been explored as potential 18F-labeled positron emission tomography (PET) tracers for the G-protein coupled receptor 44 (GPR44). The addition of an N-sulfonyl group to the indole core was found to increase the affinity for the target receptor.
The combination of the target-seeking properties of the 5-chloro-indole scaffold with the covalent labeling capabilities of the sulfonyl fluoride moiety makes this compound derivatives highly promising candidates for the development of novel molecular probes. These probes could be invaluable for identifying new drug targets and for studying the intricate mechanisms of biological pathways in vitro.
Advanced Characterization and Computational Studies in Research on 5 Chloro 1h Indole 2 Sulfonyl Fluoride
High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives
Spectroscopic methods provide the foundational data for identifying and characterizing new chemical entities derived from 5-chloro-1H-indole-2-sulfonyl fluoride (B91410). High-resolution techniques are particularly vital for unambiguously determining complex molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For derivatives of 5-chloro-1H-indole-2-sulfonyl fluoride, multi-dimensional NMR experiments are employed to elucidate complex connectivity and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide initial information about the chemical environment of atoms in the molecule. In the ¹H NMR spectrum of a typical 5-chloro-1H-indole scaffold, aromatic protons appear as distinct signals, with their chemical shifts and coupling constants revealing their positions on the indole (B1671886) ring. chemicalbook.commdpi.com For instance, the proton at the C4 position typically appears as a doublet, influenced by the adjacent chlorine atom at C5. mdpi.com
Fluorine-19 (¹⁹F) NMR is essential for compounds containing a sulfonyl fluoride group, providing a direct signal for the fluorine atom. The chemical shift and coupling to adjacent sulfur or carbon atoms confirm the integrity of the -SO₂F moiety. pdx.edu
Advanced 2D NMR techniques are necessary for assigning the structure of more complex derivatives:
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (2-3 bonds away), which is critical for connecting different fragments of a molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing crucial information for determining stereochemistry and conformational preferences.
Interactive Table: Representative NMR Data for a Hypothetical Derivative
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| N1-H | ~11.9 (broad s) | - | C2, C3, C7a |
| C3-H | ~7.0 (s) | ~110 | C2, C3a, C4, C7a |
| C4-H | ~7.9 (d) | ~125 | C3, C5, C6, C7a |
| C6-H | ~7.2 (dd) | ~122 | C4, C5, C7, C7a |
| C7-H | ~7.5 (d) | ~114 | C3a, C5, C6 |
| Derivative Moiety | |||
| N-CH₂ (example) | ~4.5 (s) | ~41 | C2, C3, Carbonyl C (if present) |
Note: Chemical shifts are approximate and can vary significantly based on the specific derivative and solvent used.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. nih.gov This is particularly useful in confirming the successful synthesis of new derivatives of this compound and identifying any byproducts. nih.gov
Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are coupled with mass analyzers such as Time-of-Flight (TOF) or Orbitrap. nih.gov These instruments can measure mass-to-charge ratios (m/z) with high accuracy (typically to within 5 ppm), enabling differentiation between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as an additional confirmation for the presence of the chloro-indole core.
Interactive Table: HRMS Analysis for a Hypothetical Reaction Product
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Mass Error (ppm) |
| Starting Material | ||||
| This compound | C₈H₅ClFNO₂S | 233.9735 | 233.9731 | -1.7 |
| Hypothetical Product | ||||
| N-benzyl-5-chloro-1H-indole-2-sulfonamide | C₁₅H₁₃ClN₂O₂S | 324.0381 | 324.0385 | +1.2 |
X-ray Crystallography for Determining Solid-State Structures and Molecular Interactions
This method is also invaluable for understanding intermolecular interactions that govern the crystal packing, such as hydrogen bonds (e.g., involving the indole N-H or sulfonamide groups), halogen bonds (involving the chlorine atom), and π-π stacking interactions between indole rings. mdpi.commdpi.com This information is critical for rational drug design, as these same interactions often play a key role in how a ligand binds to a biological target. researchgate.net The structure of a related compound, confirmed by X-ray analysis, provides a template for understanding the geometry of this class of molecules. researchgate.net
Interactive Table: Representative Crystallographic Data for an Indole Derivative
| Parameter | Typical Value/Observation | Significance |
| Crystal System | Monoclinic or Triclinic | Describes the basic shape of the unit cell. mdpi.com |
| Space Group | e.g., P-1, P2₁/c | Defines the symmetry elements within the crystal. mdpi.com |
| Bond Length (C-Cl) | ~1.74 Å | Confirms the covalent bond between carbon and chlorine. |
| Bond Length (S-F) | ~1.57 Å | Confirms the covalent bond of the sulfonyl fluoride group. |
| Intermolecular Hydrogen Bond (N-H···O) | ~2.9 - 3.2 Å | Indicates a key interaction for crystal packing and ligand binding. |
| Halogen Bond (C-Cl···O/N) | ~3.1 - 3.4 Å | A directional interaction involving the chlorine atom that can influence binding affinity. mdpi.com |
Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Prediction
Computational techniques are essential for predicting and analyzing how molecules like this compound and its derivatives might interact with biological targets, such as enzymes or receptors. mdpi.comnih.gov
Molecular Docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein. researchgate.net The process involves placing the ligand into the binding site of a protein and calculating a "binding score," which estimates the binding affinity (often in kcal/mol). nih.govmdpi.com These simulations can identify key interactions, such as:
Hydrogen bonds between the sulfonyl group or indole N-H and polar amino acid residues (e.g., Asp, Glu, Asn). mdpi.com
Hydrophobic interactions between the indole ring and nonpolar residues (e.g., Val, Leu, Phe). mdpi.com
Halogen bonds where the chlorine atom acts as an electrophile, interacting with a nucleophilic atom on the protein. mdpi.com
Covalent interactions , particularly for the sulfonyl fluoride group, which can react with nucleophilic residues like lysine (B10760008) or serine in a process known as Sulfur(VI) Fluoride Exchange (SuFEX). chemrxiv.org
Interactive Table: Example Docking Results for an Indole-Sulfonyl Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -7.41 | ASP238, LYS376 | Hydrogen Bond with sulfonyl and oxo groups. mdpi.com |
| Polymerase B | -7.35 | GLU180, LYS39, LYS122 | Hydrogen Bonds with indolyl sulfonyl and fluoride. mdpi.com |
| Kinase C | -8.2 | (Hypothetical) | Covalent bond with catalytic LYS394 via SuFEX. chemrxiv.org |
Molecular Dynamics (MD) Simulations are then used to study the stability of the predicted ligand-protein complex over time. By simulating the movements of all atoms in the system, MD can confirm whether the interactions identified in docking are maintained, providing a more dynamic and realistic view of the binding event.
Chemoinformatic Approaches in the Exploration of this compound Chemical Space
Chemoinformatics applies computational methods to analyze large sets of chemical data, aiding in the design of new molecules with desired properties. For this compound, these approaches are used to explore its "chemical space"—the vast number of potential derivatives that can be synthesized from this core scaffold. rsc.orgnih.gov
Key applications include:
Virtual Library Design: Creating large in-silico libraries of derivatives by adding various substituents to the core structure.
Property Prediction: Calculating physicochemical properties relevant to drug development, such as LogP (lipophilicity), molecular weight, and polar surface area.
ADME Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion properties of virtual compounds to filter out those with poor pharmacokinetic profiles. mdpi.com
Drug-Likeness Filtering: Applying rules like Lipinski's Rule of Five to assess whether a compound has properties consistent with orally available drugs. mdpi.comresearchgate.net The sulfonyl fluoride group itself is a modern "warhead" that has significantly expanded the druggable target space by enabling covalent targeting of residues beyond cysteine. rsc.orgnih.gov
Interactive Table: Chemoinformatic Profile of Hypothetical Derivatives
| Derivative ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations |
| Derivative 1 | 324.8 | 4.23 | 2 | 4 | 0 |
| Derivative 2 | 450.9 | 4.82 | 1 | 5 | 0 |
| Derivative 3 | 520.1 | 5.60 | 3 | 6 | 2 (MW > 500, LogP > 5) |
By integrating these advanced characterization and computational methods, researchers can efficiently design, synthesize, and validate new molecules based on the this compound scaffold for a wide range of scientific applications.
Future Directions and Emerging Research Opportunities for Indole Sulfonyl Fluorides
Development of Advanced Catalytic Systems for Efficient Synthesis
The synthesis of indole (B1671886) sulfonyl fluorides, including 5-chloro-1H-indole-2-sulfonyl fluoride (B91410), is pivotal for their exploration. Future research is increasingly focused on the development of advanced catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance.
Current Landscape and Future Prospects of Catalytic Synthesis:
| Catalytic Strategy | Current Status | Future Directions | Key Advantages |
| Palladium-Catalyzed Cross-Coupling | Established for aryl halides with SO2 surrogates. mdpi.comconicet.gov.ar | Development of more active and stable catalysts for broader substrate scope, including complex indole precursors. | High efficiency and functional group compatibility. |
| Nickel-Catalysis | Emerging as a cost-effective alternative to palladium. | Exploration of ligand effects to control regioselectivity in the functionalization of the indole ring. | Lower cost and unique reactivity profiles. |
| Copper-Catalyzed Reactions | Used for fluorosulfurylation of diazonium salts. | Design of novel copper complexes for direct C-H fluorosulfonylation of indoles. | Abundant and inexpensive metal catalyst. |
| Photoredox Catalysis | Enables radical-mediated fluorosulfonylation under mild conditions. | Integration with other catalytic cycles for novel transformations and late-stage functionalization. | Mild reaction conditions and high functional group tolerance. |
Recent advancements have highlighted the potential of metal-free catalytic systems and flow chemistry to further streamline the synthesis of these valuable compounds. nih.govrsc.org The development of one-pot procedures starting from readily available precursors will be crucial for accelerating the discovery of new indole sulfonyl fluoride derivatives. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is poised to revolutionize the design of novel indole sulfonyl fluoride derivatives with tailored properties. nih.govmdpi.comwiley-vch.de
Applications of AI/ML in the Design of Indole Sulfonyl Fluorides:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties (ADMET), and potential toxicity of virtual compounds, including new derivatives of 5-chloro-1H-indole-2-sulfonyl fluoride. crimsonpublishers.com This allows for the prioritization of synthetic efforts on the most promising candidates.
De Novo Design: Generative models can design novel indole sulfonyl fluoride structures with desired properties from scratch. mdpi.com These models can explore a vast chemical space to identify molecules with optimal binding affinities for specific biological targets.
Reaction Prediction and Synthesis Planning: Machine learning models can predict the outcomes of chemical reactions and suggest optimal synthetic routes for target molecules. francis-press.commdpi.com This can significantly accelerate the synthesis of new indole sulfonyl fluoride derivatives.
The integration of AI and ML into the drug discovery pipeline is expected to reduce the time and cost associated with bringing new therapeutic agents to the clinic. mdpi.com
Exploration of Novel Biological Targets and Mechanisms of Action (Molecular Level)
Indole sulfonyl fluorides are recognized as privileged "warheads" in chemical biology due to their ability to form covalent bonds with nucleophilic amino acid residues in proteins. rsc.orgrsc.org This reactivity opens up opportunities to target a wide range of biological molecules and elucidate their functions.
Emerging Biological Targets for Indole Sulfonyl Fluorides:
| Target Class | Mechanism of Action | Therapeutic Potential |
| Protein Kinases | Covalent inhibition of conserved lysine (B10760008) or other nucleophilic residues in the active site. researchgate.netresearchgate.netnih.gov | Oncology, inflammatory diseases, and neurodegenerative disorders. |
| E3 Ubiquitin Ligases | Covalent modulation of protein-protein interactions, such as with cereblon (CRBN). rsc.orgnih.gov | Targeted protein degradation for cancer therapy and immunology. |
| Proteases | Irreversible inhibition of catalytic serine, cysteine, or threonine residues. nih.gov | Antiviral, antibacterial, and anticancer therapies. |
| Metabolic Enzymes | Covalent modification of active site residues to modulate metabolic pathways. | Metabolic disorders and oncology. |
Future research will focus on designing highly selective indole sulfonyl fluoride probes to target specific proteins within complex biological systems. This will enable a deeper understanding of their molecular mechanisms of action and facilitate the validation of new drug targets. The unique reactivity of the sulfonyl fluoride group allows for the targeting of not only cysteine but also serine, threonine, tyrosine, lysine, and histidine residues, significantly expanding the "druggable" proteome. rsc.orgnih.gov
Expanding Applications in Materials Science and Chemical Biology Beyond Traditional Medicinal Chemistry
The unique chemical properties of indole sulfonyl fluorides extend their utility beyond traditional medicinal chemistry into the realms of materials science and chemical biology.
Emerging Applications:
Chemical Biology Probes: The ability of indole sulfonyl fluorides to covalently label proteins makes them invaluable tools for target identification and validation, mapping enzyme binding sites, and studying protein-protein interactions. rsc.orgnih.govclaremont.edu
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry: The sulfonyl fluoride moiety is a key component of SuFEx chemistry, a set of powerful click reactions for reliably connecting molecular building blocks. nih.govnih.govresearchgate.netsigmaaldrich.com This has applications in the synthesis of polymers, functional materials, and bioconjugates.
Advanced Materials: The incorporation of indole sulfonyl fluoride units into polymers can impart unique properties, such as altered conductivity, thermal stability, and optical characteristics. Fluorinated polyindoles, for example, have shown potential in organic light-emitting diodes (OLEDs). ossila.com
The development of new indole sulfonyl fluoride building blocks will continue to drive innovation in these interdisciplinary fields.
High-Throughput Screening and Phenotypic Profiling of New Derivatives
To fully explore the therapeutic potential of indole sulfonyl fluorides, high-throughput screening (HTS) and phenotypic profiling of new derivatives are essential.
Strategies for Accelerated Discovery:
HTS of Compound Libraries: The synthesis of diverse libraries of indole sulfonyl fluoride derivatives, followed by HTS against a panel of biological targets, can rapidly identify lead compounds for further optimization.
Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without prior knowledge of the specific molecular target. This can uncover novel mechanisms of action and new therapeutic applications.
Fragment-Based Screening: Small molecular fragments containing the indole sulfonyl fluoride warhead can be screened for weak binding to a target protein. Hit fragments can then be elaborated into more potent inhibitors.
The combination of these screening strategies will accelerate the identification of new bioactive indole sulfonyl fluorides and expand our understanding of their biological activities.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 5-chloro-1H-indole-2-sulfonyl fluoride?
The synthesis typically involves sulfonylation of 5-chloroindole derivatives. A validated approach includes deprotonation of the indole nitrogen using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), followed by reaction with sulfonylating agents such as sulfonyl chlorides. For example, tosylation of 5-chloroindole with tosyl chloride under inert conditions yields sulfonylated products with controlled regioselectivity . Key parameters include reaction temperature (0–25°C), stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), and exclusion of moisture. Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.
Basic: How is this compound characterized structurally?
Standard characterization combines spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substitution patterns (e.g., sulfonyl group at position 2, chloro at position 5).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHClFNOS) with <2 ppm error.
- X-ray Crystallography: Resolves bond angles and crystal packing, as demonstrated in analogous sulfonylated indoles .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies sulfonyl (S=O, ~1350–1150 cm) and indole NH (~3400 cm) stretches.
Advanced: How can competing reactivity at the indole nitrogen and C3 position be minimized during sulfonylation?
Competing electrophilic substitution at C3 is mitigated by:
- Steric hindrance: Use of bulky sulfonylating agents (e.g., 4-methylbenzenesulfonyl chloride) directs reactivity to the nitrogen.
- Temperature control: Lower temperatures (0–5°C) favor kinetic control of N-sulfonylation over C3 reactions.
- Base selection: NaH ensures complete deprotonation of the indole NH, reducing residual nucleophilicity at C3 . Post-reaction monitoring via thin-layer chromatography (TLC) or LC-MS is essential to detect and address byproducts.
Advanced: What experimental strategies address discrepancies in reported yields for sulfonylation reactions?
Yield variations (e.g., 60–85%) may arise from:
- Purity of starting materials: 5-Chloroindole must be ≥98% pure (HPLC) to avoid side reactions.
- Moisture sensitivity: Strict anhydrous conditions (e.g., flame-dried glassware, argon atmosphere) improve reproducibility.
- Catalytic additives: Trials with catalytic DMAP (4-dimethylaminopyridine) or molecular sieves can enhance reaction efficiency . Comparative studies using controlled reaction setups (e.g., parallel reactors) are recommended to isolate critical variables.
Basic: What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders or vapors.
- Storage: Under nitrogen at –20°C in amber glass vials to prevent hydrolysis.
- Waste disposal: Segregate halogenated waste for incineration by licensed facilities .
Advanced: How can researchers evaluate the hydrolytic stability of this compound under varying pH conditions?
Design a kinetic study with:
- pH buffers: Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH).
- HPLC monitoring: Quantify degradation products (e.g., 5-chloroindole-2-sulfonic acid) over time (0–72 hours).
- Activation energy calculation: Use Arrhenius plots at 25°C, 40°C, and 60°C to predict shelf-life. Include controls with inert atmospheres to differentiate hydrolysis from oxidative pathways .
Advanced: What methodologies validate the interaction of this compound with biological targets (e.g., enzymes)?
- Activity-based protein profiling (ABPP): Incubate the compound with cell lysates, followed by click chemistry tagging and LC-MS/MS to identify covalently modified enzymes.
- Isothermal titration calorimetry (ITC): Measure binding thermodynamics (ΔH, K) using purified targets.
- Crystallography: Co-crystallize with target proteins (e.g., serine hydrolases) to resolve binding modes .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Recrystallize from ethyl acetate/hexane (1:3 v/v) at –20°C. Avoid protic solvents (e.g., methanol) to prevent hydrolysis. Slow cooling (1°C/min) yields larger, purer crystals. Confirm purity via melting point (mp ~120–125°C) and HPLC (>98% peak area) .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., sulfonyl fluoride group).
- Molecular dynamics (MD) simulations: Model solvation effects in water/DMSO mixtures to predict hydrolysis rates.
- Docking studies: Screen against enzyme active sites (e.g., proteases) to prioritize experimental targets .
Advanced: What strategies resolve conflicting spectroscopic data (e.g., 1H^1H1H-NMR shifts) for sulfonylated indoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
